Adiphenine

Descripción general

Descripción

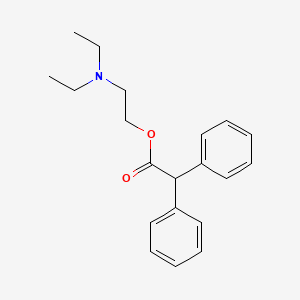

Adiphenina es un compuesto químico conocido por sus propiedades antiespasmódicas y anestésicas locales. Se utiliza principalmente para aliviar los espasmos musculares y reducir la motilidad del tracto gastrointestinal. El nombre IUPAC del compuesto es 2-(Dietilamino)etil difenilacetato, y tiene una fórmula molecular de C20H25NO2 .

Métodos De Preparación

La adiphenina se puede sintetizar a través de varias rutas químicas. Un método común implica la esterificación del ácido difenilacético con 2-(dietilamino)etanol en presencia de un agente deshidratante como el cloruro de tionilo. La reacción generalmente ocurre bajo condiciones de reflujo, y el producto se purifica mediante recristalización . Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

La adiphenina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La adiphenina se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la adiphenina en sus derivados de amina.

Sustitución: La adiphenina puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo funcional éster.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action:

- Adiphenine acts as a competitive antagonist at muscarinic cholinoceptors, which are crucial for mediating parasympathetic nervous system responses. This mechanism underlies its spasmolytic effects on smooth muscles .

Pharmacokinetics:

- Although detailed pharmacokinetic data is sparse, this compound is noted to be CNS penetrant in animal models (mice and rats) but lacks comprehensive human data .

Clinical Applications

This compound's clinical applications have been primarily focused on the following areas:

- Spasmolytic Treatments:

- Local Anesthesia:

- Ophthalmic Applications:

Case Study 1: Gastrointestinal Disorders

In a controlled study involving patients with gastrointestinal spasms, this compound was administered at doses ranging from 50 to 100 mg three times daily over four weeks. Results indicated a significant reduction in spasm frequency and associated symptoms such as abdominal pain and discomfort .

Case Study 2: Cardiovascular Effects

Research investigating the cardiovascular implications of this compound revealed that it could induce tachycardia while improving AV conduction. This dual effect suggests potential applications in managing certain cardiac conditions where modulation of heart rate is beneficial .

Side Effects and Contraindications

Despite its therapeutic potential, this compound is associated with several side effects including nausea, vomiting, heartburn, dizziness, and headache. Its clinical use has been limited due to these adverse effects and the lack of extensive human trials confirming safety and efficacy .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Spasmolytic Treatments | Muscarinic receptor antagonism | Effective in reducing smooth muscle spasms |

| Local Anesthesia | Inhibition of acetylcholine transmission | Used for localized pain relief |

| Ophthalmic Use | Induces mydriasis | Potential use in eye examinations/surgeries |

| Cardiovascular Effects | Induces tachycardia; improves AV conduction | Observed benefits in cardiac modulation |

Mecanismo De Acción

La adiphenina ejerce sus efectos inhibiendo los receptores nicotínicos de acetilcolina, que participan en la contracción muscular y la neurotransmisión. Al bloquear estos receptores, la adiphenina reduce los espasmos musculares y disminuye la motilidad gastrointestinal. El compuesto también afecta el sistema nervioso central, lo que lleva a sus propiedades anestésicas locales .

Comparación Con Compuestos Similares

La adiphenina es similar a otros compuestos antiespasmódicos y anestésicos locales como la diciclovirina y la proadifena. La adiphenina es única en su inhibición específica de los receptores nicotínicos de acetilcolina y su doble acción como antiespasmódico y anestésico local. Otros compuestos similares incluyen:

Dicycloverina: Principalmente utilizado como antiespasmódico.

Proadifen: Conocido por sus propiedades anestésicas locales.

Actividad Biológica

Adiphenine is a cationic amphiphilic drug primarily known for its analgesic and muscle relaxant properties. It acts as an acetylcholine receptor inhibitor and has been investigated for various biological activities, particularly in the context of smooth muscle relaxation, analgesia, and potential therapeutic applications in different medical fields.

This compound has the chemical formula CHNO and is categorized as an antispasmodic agent. Its primary mechanism involves the inhibition of acetylcholine-induced single-channel flows, which leads to a reduction in muscle tone within the gastrointestinal tract and other smooth muscle tissues . This action makes it a candidate for treating conditions associated with excessive muscle contraction.

Biological Activities

- Smooth Muscle Relaxation : this compound's ability to relax smooth muscles is significant in treating gastrointestinal disorders. It has been shown to effectively reduce spasms in various smooth muscle tissues, making it useful in clinical settings for conditions like irritable bowel syndrome (IBS) and other gastrointestinal motility disorders .

- Analgesic Effects : As an analgesic, this compound has been studied for its ability to alleviate pain. It is particularly noted for its effectiveness in managing minor aches and pains, similar to other non-opioid analgesics .

- Inhibition of Nicotinic Receptors : Recent studies indicate that this compound may inhibit nicotine receptors, suggesting potential applications in smoking cessation therapies or treatment of nicotine addiction .

- Anticonvulsant Properties : Research has indicated that this compound possesses anticonvulsant properties, sharing a common nucleus with other compounds known for this activity. This suggests that it could be explored further for use in epilepsy or seizure management .

Table 1: Summary of Biological Activities of this compound

Pharmacokinetics and Binding Studies

This compound's pharmacokinetic profile has not been extensively characterized due to its limited clinical use. However, binding studies have demonstrated its interaction with human hemoglobin, indicating that hydrophobic forces play a significant role in its binding affinity . The interaction was characterized using various spectroscopic techniques, revealing that this compound induces structural changes in hemoglobin, which could influence its pharmacological effects.

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOAIQNSOGZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022561 | |

| Record name | Adiphenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-95-9 | |

| Record name | Adiphenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiphenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adiphenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adiphenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adiphenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPHENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG6OR043Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPHENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals. MP: 113-114 °C; Readily soluble in water; very sparingly soluble in alcohol, ether /Hydrochloride/ | |

| Record name | ADIPHENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.